5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole
Description
5-Fluoro-2,4-dihydro-indeno[1,2-c]pyrazole is a fluorinated heterocyclic compound characterized by a fused indeno-pyrazole core with a fluorine substituent at the 5-position. Fluorination at the 5-position is hypothesized to enhance metabolic stability and bioavailability by modulating electronic and steric properties, making it a promising candidate for therapeutic development, particularly in oncology and kinase inhibition .
Properties
Molecular Formula |
C10H7FN2 |
|---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
5-fluoro-1,4-dihydroindeno[1,2-c]pyrazole |
InChI |
InChI=1S/C10H7FN2/c11-9-3-1-2-7-8(9)4-6-5-12-13-10(6)7/h1-3,5H,4H2,(H,12,13) |
InChI Key |
KDGVGUPIYHNXRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C(=CC=C3)F)NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4-dihydroindeno[1,2-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-(2-hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one with hydrazine in dioxane, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2,4-dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like bromine or other oxidizing agents.
Reduction: Reduction reactions may involve the use of hydrazine or other reducing agents.
Substitution: Substitution reactions often occur at the fluorine or pyrazole ring positions, using reagents such as aryl halides.
Common Reagents and Conditions:
Oxidation: Bromine in an organic solvent.
Reduction: Hydrazine in dioxane.
Substitution: Aryl halides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4-dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets, such as enzymes involved in ergosterol biosynthesis in fungi. This interaction leads to the inhibition of ergosterol production, disrupting the fungal cell membrane and causing cell death . Additionally, the compound can induce the accumulation of reactive oxygen species (ROS) within microbial cells, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Methoxy-Substituted Derivatives
- 6-Methoxy-3-(4-methoxyphenyl)-1-phenyl-1,4-dihydro-indeno[1,2-c]pyrazole (Compound 17) Structure: Methoxy groups at the 6- and 4-positions of the phenyl ring. Properties: Melting point 149–150°C; synthesized via condensation of trione with phenylhydrazine derivatives. Activity: Methoxy groups increase lipophilicity but may reduce metabolic stability compared to fluorine. No direct biological data provided, but structural analogs show kinase inhibition .
Bromophenyl-Substituted Derivatives
- 5-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Chloroquinolinyl-Substituted Derivatives
- 1-(6-Chloro-4-methyl-2-quinolinyl)-1,4-dihydro-3-methyl-Indeno[1,2-c]pyrazole Structure: Chlorine and methyl groups on the quinolinyl moiety. Properties: Molecular weight 345.825 g/mol; chlorine enhances halogen bonding with targets. Activity: Chlorinated derivatives often show improved potency but may face solubility challenges .
BRAF Kinase Inhibition
- 6-{2-[4-(4-Methylpiperazin-1-yl)-phenyl]-5-pyridin-4-yl-3H-imidazol-4-yl}-2,4-dihydro-indeno[1,2-c]pyrazole (Compound 1j) Activity: Potent mutant BRAF inhibitor (IC₅₀ < 1 µM) with imidazole and piperazine substituents enhancing kinase binding. Comparison: The fluorine in 5-fluoro-2,4-dihydro-indeno[1,2-c]pyrazole may improve selectivity over methoxy or bromine substituents by reducing off-target interactions .
Anticancer Activity
- (E)-1-Aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones (Pyrazolicchalcones) Activity: GI₅₀ values ranging from 0.04–11.4 µM against leukemia, renal, and lung cancer cell lines.
Chk1 Inhibition
- 4′-(6,7-Disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol Activity: Potent Chk1 inhibitor; pyrazole core critical for ATP-binding pocket interaction. Comparison: The 5-fluoro substituent could enhance binding affinity compared to hydroxyl or methoxy groups by optimizing hydrophobic interactions .
Physicochemical Properties
*Estimated based on molecular formula.
Biological Activity
5-Fluoro-2,4-dihydro-indeno[1,2-c]pyrazole is a heterocyclic compound notable for its unique indeno-pyrazole structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H7FN2 |
| Molecular Weight | 174.17 g/mol |
| IUPAC Name | 5-fluoro-1,4-dihydroindeno[1,2-c]pyrazole |
| InChI | InChI=1S/C10H7FN2/c11-9-3-1-2-7-8(9)4-6-5-12-13-10(6)7/h1-3,5H,4H2,(H,12,13) |
| InChI Key | KDGVGUPIYHNXRP-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C3=C1C(=CC=C3)F)NN=C2 |
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The mechanism primarily involves the inhibition of ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity. This disruption leads to cell death in susceptible fungal strains.
Case Study: Antifungal Activity
In a study assessing various pyrazole derivatives against phytopathogenic fungi, this compound demonstrated notable efficacy. The compound was tested against species such as Alternaria porri and Rhizoctonia solani, showing effective mycelial growth inhibition with an EC50 value comparable to established fungicides like carbendazol .
Anticancer Potential
The compound's potential as an anticancer agent has also been investigated. Pyrazole derivatives are known for their ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, studies have shown that this compound can target pathways associated with tumor growth.
Case Study: Breast Cancer Cell Lines
In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that this compound exhibits cytotoxic effects. When combined with doxorubicin, a standard chemotherapy drug, it showed a synergistic effect that enhanced apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of fluorine enhances lipophilicity and biological target interactions. Comparative studies with similar compounds indicate that the fluorine substitution significantly influences the compound's pharmacokinetics and overall efficacy .
The precise mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The compound targets enzymes critical for fungal cell wall synthesis.
- Disruption of Membrane Integrity : By inhibiting ergosterol synthesis in fungi and potentially affecting lipid metabolism in cancer cells.
These interactions lead to impaired cellular functions and ultimately cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
